1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Molecular Architecture and Crystallographic Characterization

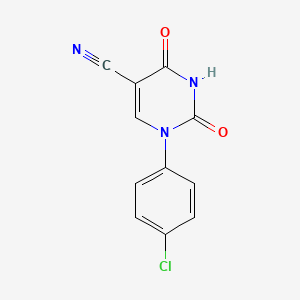

The molecular structure of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile represents a sophisticated heterocyclic framework characterized by the presence of multiple functional groups arranged in a specific three-dimensional configuration. The compound exhibits a molecular formula of C₁₁H₆ClN₃O₂ with a corresponding molecular weight of 247.64 grams per mole, establishing its classification within the tetrahydropyrimidine family of organic compounds. The structural architecture encompasses a six-membered pyrimidine ring system that has undergone tetrahydro reduction, resulting in a partially saturated heterocyclic core that serves as the fundamental scaffold for additional substituent attachment.

The chlorophenyl moiety attached to the nitrogen atom at position 1 introduces significant electronic and steric effects that influence the overall molecular conformation and reactivity patterns. This aromatic substituent contains a chlorine atom positioned para to the point of attachment, creating a electron-withdrawing environment that affects the electron distribution throughout the entire molecular framework. The presence of two carbonyl groups at positions 2 and 4 of the pyrimidine ring contributes to the compound's designation as a dioxo derivative, while the carbonitrile group at position 5 adds another dimension of electronic complexity to the overall structure.

Crystallographic analysis reveals that the compound adopts a specific three-dimensional arrangement characterized by distinct bond lengths, bond angles, and torsional relationships that define its solid-state properties. The predicted density of the crystalline material measures 1.54 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement within the crystal lattice. The melting point determination shows thermal decomposition occurring between 255-258 degrees Celsius, suggesting strong intermolecular interactions that stabilize the crystalline form at elevated temperatures.

Table 1: Fundamental Molecular Parameters

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₆ClN₃O₂ | - | |

| Molecular Weight | 247.64 | g/mol | |

| Melting Point | 255-258 | °C | |

| Predicted Density | 1.54 ± 0.1 | g/cm³ | |

| Chemical Abstracts Service Number | 75837-75-1 | - |

The molecular geometry analysis demonstrates that the tetrahydropyrimidine ring adopts a non-planar conformation due to the presence of sp³-hybridized carbon centers within the saturated portion of the ring system. This conformational flexibility allows for various ring puckering modes that can influence the overall molecular shape and subsequent intermolecular interactions in both solution and solid phases. The carbonitrile group extends linearly from the pyrimidine ring, creating a rigid structural element that contributes to the compound's overall molecular anisotropy and affects its packing behavior in crystalline arrangements.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWHPUGRDCGNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=O)NC2=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384907 | |

| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75837-75-1 | |

| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biginelli Reaction Approach

- Reactants: 4-chlorobenzaldehyde, urea, and ethyl cyanoacetate or malononitrile.

- Solvent: Absolute ethanol or ethanol-water mixtures.

- Catalyst: Piperidine or other bases such as N,N-Diisopropylethylamine (DIPEA).

- Conditions: Reflux temperature (approximately 80–100 °C) for 8–12 hours.

- Workup: The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from ethanol.

This method yields 1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with moderate to good yields (typically 50–70%) and high purity confirmed by spectroscopic methods (FTIR, 1H-NMR, 13C-NMR).

Acid-Catalyzed Hydrolysis and Derivatization

- After initial synthesis, the nitrile group can be selectively hydrolyzed to carboxylic acid derivatives using concentrated sulfuric acid (70%) under reflux for 3 hours.

- The acid derivatives can be further converted to amides or other functionalized derivatives by reaction with appropriate amines under controlled conditions.

Ionic Liquid Catalysis

- A green chemistry approach uses ionic liquids such as diisopropylethylammonium acetate as both solvent and catalyst.

- The reaction is carried out at room temperature with stirring for about 45 minutes.

- The catalyst can be recycled multiple times with minimal loss of activity, improving sustainability and cost-effectiveness.

- Products are isolated by precipitation on ice and purified by recrystallization.

Alternative Condensation Using Thiourea

- When thiourea replaces urea, thioxo derivatives are formed, but similar condensation conditions apply.

- This method is useful for synthesizing sulfur analogs of the compound but can be adapted for the oxygen analog by using urea.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, absolute or aqueous ethanol | Common, environmentally benign |

| Catalyst | Piperidine, DIPEA, or ionic liquids | Base catalysts preferred |

| Temperature | Reflux (80–100 °C) or room temperature (ionic liquids) | Reflux for traditional methods; room temp for ionic liquids |

| Reaction Time | 8–12 hours (traditional); ~45 min (ionic liquids) | Ionic liquids significantly reduce time |

| Workup | Cooling, filtration, washing, recrystallization | Standard purification |

| Yield | 50–70% (traditional); up to 96% (ionic liquid) | Ionic liquid catalysis improves yield |

Characterization and Purity Confirmation

- FTIR: Characteristic absorptions include NH stretching (~3178 cm⁻¹), C=O stretching (~1650–1680 cm⁻¹), C≡N stretching (~2210 cm⁻¹), and aromatic C–Cl stretching (~830 cm⁻¹).

- NMR: 1H and 13C NMR confirm the tetrahydropyrimidine ring and substituents.

- Melting Point: Typically around 215–220 °C, consistent with literature values.

- Chromatography: Thin-layer chromatography (TLC) with solvent systems such as ethyl acetate/n-hexane confirms product purity.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The Biginelli reaction remains the most common and reliable method for synthesizing this compound.

- Ionic liquid catalysis offers a greener, more efficient alternative with higher yields and shorter reaction times.

- Hydrolysis of the nitrile group allows for further chemical modifications, expanding the compound’s utility in medicinal chemistry.

- Reaction monitoring by TLC and product characterization by spectroscopic methods are essential for ensuring product quality.

- Industrial scale-up would require optimization of solvent recycling, catalyst recovery, and reaction kinetics to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The nitrile group can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and cyclized heterocycles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. In particular, compounds derived from similar structures have shown promising activity against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on lung cancer cells (A549), demonstrating a selective index that suggests lower toxicity compared to standard chemotherapeutics like Erlotinib .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance the antimicrobial efficacy of these compounds .

Anti-inflammatory Effects

In the realm of anti-inflammatory research, the compound has been assessed for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The findings suggest that certain derivatives may serve as selective COX-2 inhibitors, which are beneficial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 1: Anticancer Activity

In a study published in Nature, a series of compounds structurally related to 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in A549 cells through intrinsic pathways, marking them as potential candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various derivatives of this compound revealed significant antimicrobial activity against a range of bacteria. The most potent derivatives showed MIC values comparable to established antibiotics, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interaction with specific molecular targets. The chlorophenyl group enhances the compound’s ability to bind to enzymes or receptors, while the tetrahydropyrimidine ring provides structural stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

- 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thiol

Uniqueness: 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

Biological Activity

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 75837-75-1) is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives and has been studied for various pharmacological properties, including antimicrobial, antiparasitic, and anticancer activities.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 247.64 g/mol. The structure features a chlorophenyl group and a dioxo tetrahydropyrimidine moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant antimicrobial activity. For example, studies have shown that derivatives with chlorophenyl substituents can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Antiparasitic Activity

This compound has demonstrated notable antiparasitic effects against protozoan parasites such as Leishmania and Toxoplasma gondii. In vitro studies have reported IC50 values indicating effective inhibition of parasite growth:

- Leishmania : IC50 values ranged from 18.9 to 61.7 µM for structurally related compounds .

- Toxoplasma gondii : Compounds with a chlorophenyl group showed IC50 values between 115.92 and 271.15 µM .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has highlighted its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The selectivity index for these activities varies significantly depending on the specific structural modifications made to the pyrimidine core.

Study on Antiparasitic Activity

In a recent study examining various pyrimidine derivatives, it was found that introducing electron-withdrawing groups like chlorine significantly enhanced antiparasitic activity against Toxoplasma gondii. The most active compounds in this series had IC50 values as low as 27–28 µM .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 27–28 | >15 |

| Compound B | 115.92 | 1.75 |

| Compound C | 61.7 | 8 |

Study on Anticancer Activity

Another study focused on the anticancer properties of pyrimidine derivatives revealed that modifications at the phenyl ring could lead to enhanced cytotoxicity against various cancer cell lines. The presence of a chlorophenyl group was correlated with increased activity against glioblastoma cells .

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in nucleotide synthesis.

- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms in both bacterial and parasitic cells.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Q & A

Advanced Question | Computational Modeling

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- ADMET Profiling : Tools like SwissADME assess LogP (optimal range: 2–3) and topological polar surface area (<140 Ų) for oral bioavailability .

Example: A chromeno-pyrimidine analog showed a bioavailability score of 0.55, suggesting moderate absorption .

How to address challenges in regioselective functionalization?

Advanced Question | Synthetic Chemistry

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .

- Directing Groups : Meta-directing substituents (e.g., nitro groups) guide electrophilic substitution to desired positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.